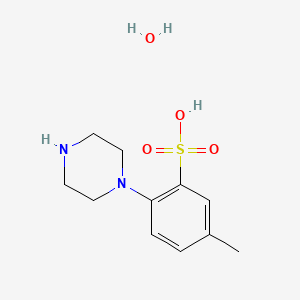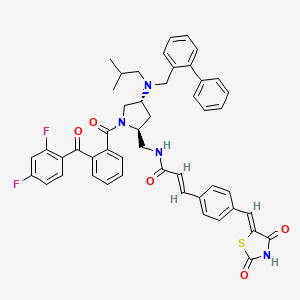
Phosphatidylinositol-4-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIP[4'](17:0/20:4(5Z,8Z,11Z,14Z)) is a glycerophosphoinositol phosphate.
Scientific Research Applications
Role in Biological Processes
Phosphatidylinositolpolyphosphates (PIPs), including phosphatidylinositol 4-phosphate (PI4P), are integral to various biological processes such as cell growth, organization of the actin cytoskeleton, and endo- and exocytosis. A study highlights the discovery of a novel class of phosphatidylinositol 4-kinases, indicating independent pathways for PI4P synthesis, essential for temporal and spatial control of this molecule's production (Baryłko et al., 2001).
Endosomal System and Cargo Exit
Phosphatidylinositol 4-phosphate plays a role in the endosomal system. Ketel et al. (2016) demonstrated that the conversion from phosphatidylinositol 3-phosphate to PI4P at endosomes is critical for the surface delivery of endosomal cargo, suggesting a mechanism for phosphoinositide conversion during cargo exit from endosomes (Ketel et al., 2016).
Influence on Membrane Identity
PI4P is crucial in establishing membrane identity, as shown by Hammond et al. (2012). They found that while PI4P contributes to polyanionic lipids that define plasma membrane identity, its depletion affects membrane-associated proteins and ion channel functions (Hammond et al., 2012).
Golgi Function and Vesicle Trafficking
Wang et al. (2003) identified that PI(4)P is enriched in the mammalian Golgi and is crucial for Golgi function. They found that PI(4)P regulates the recruitment of clathrin adaptor AP-1 complexes to the Golgi, influencing AP-1-dependent functions (Wang et al., 2003).
Roles in Cancer
PI4P and phosphatidylinositol 4-kinases have been implicated in cancer. They modulate MAP kinase and Akt signaling and are crucial for chemoresistance, tumor angiogenesis, apoptosis suppression, and metastasis (Waugh, 2012).
Fusion Dynamics of Vesicles
Gong et al. (2005) explored the role of PI4P in vesicle exocytosis from neuroendocrine tissues, finding that it influences the kinetics of secretion in chromaffin cells, affecting vesicle priming and fusion pore expansion (Gong et al., 2005).
Properties
Molecular Formula |
C46H82O16P2 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(3S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)45(42(50)44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41+,42?,43?,44?,45?,46?/m1/s1 |
InChI Key |
WSLBJQQQZZTFBA-MLUQOLBVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
synonyms |
1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate phosphatidylinositol 4-monophosphate phosphatidylinositol 4-phosphate phosphatidylinositol-4-phosphate PI4P compound PtdINS4P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241817.png)

![3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B1241819.png)
![4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)



![(2R,3R,4R,5R,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1241830.png)

![Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, (R)-(9CI)](/img/structure/B1241835.png)
![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)
![(15E)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone](/img/structure/B1241837.png)
![(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1241840.png)
